Cas no 402614-64-6 (methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate)

methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate structure
402614-64-6 structure
Product Name:methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate
N.o CAS:402614-64-6
MF:C15H16O4
MW:260.285144805908
MDL:MFCD02253904
CID:2857524
PubChem ID:5131611
Update Time:2025-04-21

methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate
    • SB61970
    • 402614-64-6
    • Oprea1_633609
    • BBL037868
    • MLS001198689
    • Z25616954
    • CHEMBL1577299
    • CRA61464
    • EN300-227811
    • Methyl5-((3,4-dimethylphenoxy)methyl)furan-2-carboxylate
    • methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate
    • HMS2870J08
    • STK298481
    • AKOS000304305
    • CS-0281489
    • AK-968/41172229
    • SR-01000086577
    • 5-(3,4-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester
    • SMR000558805
    • Methyl 5-((3,4-dimethylphenoxy)methyl)furan-2-carboxylate
    • methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate
    • SR-01000086577-1
    • METHYL 5-(3,4-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLATE
    • MDL: MFCD02253904
    • Inchi: 1S/C15H16O4/c1-10-4-5-12(8-11(10)2)18-9-13-6-7-14(19-13)15(16)17-3/h4-8H,9H2,1-3H3
    • Chave InChI: JRNBHTDRKXZYAC-UHFFFAOYSA-N
    • SMILES: O(CC1=CC=C(C(=O)OC)O1)C1C=CC(C)=C(C)C=1

Propriedades Computadas

  • Massa Exacta: 260.10485899Da
  • Massa monoisotópica: 260.10485899Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 305
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.4
  • Superfície polar topológica: 48.7Ų

methyl 5-(3,4-dimethylphenoxy)methylfuran-2-carboxylate Preçomais >>

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